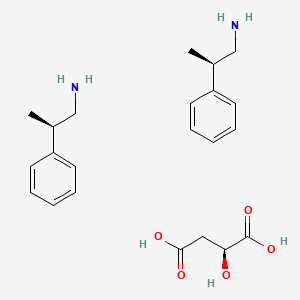
Quinoxaline-5,6,7,8-D4
Descripción general
Descripción
Quinoxaline-5,6,7,8-D4 is a derivative of quinoxaline, a nitrogen-containing heterocyclic compound . It has a molecular formula of C8H2D4N2 .
Synthesis Analysis
Quinoxalines can be synthesized by condensing ortho-diamines with 1,2-diketones . Recent advances in the synthesis of quinoxalines have been made, including the development of newer synthetic strategies and novel methodologies to decorate the quinoxaline scaffold with proper functional groups .Molecular Structure Analysis
The molecular structure of Quinoxaline-5,6,7,8-D4 is similar to that of quinoxaline, with the addition of four deuterium (D) atoms . Quinoxaline is a heterocyclic compound containing a ring complex made up of a benzene ring and a pyrazine ring .Chemical Reactions Analysis
Quinoxalines have been subject to extensive research due to their wide range of physicochemical and biological activities. They have been used in the design and development of numerous bioactive molecules, dyes, fluorescent materials, electroluminescent materials, and organic sensitizers for solar cell applications . Acid-catalyzed rearrangements of quinoxalinones have been reported, giving 2-heteroarylbenzimidazoles and 1-heteroarylbenzimidazolones in the presence of nucleophilic reactants .Physical And Chemical Properties Analysis
Quinoxaline-5,6,7,8-D4 has an average mass of 134.171 Da and a mono-isotopic mass of 134.078201 Da . More specific physical and chemical properties were not found in the search results.Aplicaciones Científicas De Investigación
Synthetic Routes and Biological Activity
Quinoxalines, including Quinoxaline-5,6,7,8-D4, are prominent in medicinal chemistry for their diverse therapeutic uses. These compounds have been explored for their antifungal, antibacterial, antiviral, and antimicrobial properties. They play a crucial role in drugs targeting cancer, AIDS, and infectious diseases. Recent research focuses on green chemistry approaches to synthesize quinoxaline derivatives cost-effectively and sustainably (Khatoon & Abdulmalek, 2021).
Quinoxaline Derivatives in Antimicrobial and Antitumor Research
Several studies have been conducted on quinoxaline derivatives for their antimicrobial activity. Specific derivatives have been synthesized and evaluated for their efficacy against various microbial strains. Additionally, some quinoxaline derivatives have been identified as potential angiogenesis inhibitors and are being explored for their antitumor effects. These compounds may offer promising avenues in cancer therapy (Refaat, Moneer, & Khalil, 2004); (Gali-Muhtasib et al., 2004).
Therapeutic Potential of Metal Complexes with Quinoxaline Derivatives
The combination of quinoxaline derivatives with metal ions has been explored to enhance their biological activity. These metal complexes have shown improved efficacy in various therapeutic areas, including antibacterial, antifungal, antitumor, and antidiabetic treatments. The review of these complexes provides insights into their structure, mechanism of action, and potential applications in drug development (Kayogolo et al., 2022).
Electrophysiological Studies and Neuroprotective Applications
Quinoxaline derivatives have been used in electrophysiological studies, particularly in understanding neurotransmission mediated by glycine receptors. Some derivatives have shown neuroprotective properties against cerebral ischemia, offering potential therapeutic benefits in neurological disorders (Meier & Schmieden, 2003); (Sheardown et al., 1990).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Quinoxalines have become a subject of extensive research due to their emergence as an important chemical moiety, demonstrating a wide range of physicochemical and biological activities . They have been used in the design and development of numerous bioactive molecules, dyes, fluorescent materials, electroluminescent materials, and organic sensitizers for solar cell applications . This suggests that Quinoxaline-5,6,7,8-D4 and its derivatives could have potential future applications in these areas.
Propiedades
IUPAC Name |
5,6,7,8-tetradeuterioquinoxaline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2/c1-2-4-8-7(3-1)9-5-6-10-8/h1-6H/i1D,2D,3D,4D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSCHRSMBECNVNS-RHQRLBAQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C2C(=C1[2H])N=CC=N2)[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
134.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Quinoxaline-5,6,7,8-D4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![(S)-1-(1H-pyrrolo[3,2-b]pyridin-5-yl)propan-1-amine hydrochloride](/img/structure/B1412389.png)


![(4aS,7aS)-tert-butyl 6-tosylhexahydropyrrolo[3,4-b][1,4]oxazine-4(4aH)-carboxylate](/img/structure/B1412393.png)





![tert-Butyl[(3-{[(tert-butyldimethylsilyl)oxy]-methyl}-2-nitrophenyl)methoxy]dimethylsilane](/img/structure/B1412405.png)
